3-(4-Methylphenyl)pyrrolidine
Overview
Description
3-(4-Methylphenyl)pyrrolidine is a chemical compound with the CAS Number: 899425-95-7 . It has a molecular weight of 161.25 . The IUPAC name for this compound is 3-(4-methylphenyl)pyrrolidine .
Synthesis Analysis
Pyrrolidine derivatives are synthesized using various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for 3-(4-Methylphenyl)pyrrolidine is not mentioned in the available sources.Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of 3-(4-Methylphenyl)pyrrolidine includes a pyrrolidine ring attached to a 4-methylphenyl group . The InChI code for this compound is 1S/C11H15N/c1-9-2-4-10(5-3-9)11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3 .Physical And Chemical Properties Analysis
3-(4-Methylphenyl)pyrrolidine is a liquid at room temperature . The compound is stored at room temperature and shipped under normal conditions .Scientific Research Applications
Molecular Structure and Interactions
- Molecular Structure Analysis : A study on a compound closely related to 3-(4-Methylphenyl)pyrrolidine, specifically 4'-(4-Methylphenyl)-3'-nitrospiro[1 H -indole-3,2'-pyrrolidin]-2-one, examined its molecular structure. The pyrrolidine ring in this compound adopts an envelope conformation, and the molecular packing is stabilized by various interactions including hydrogen bonds and van der Waals forces (Selvanayagam et al., 2005).
Chemical Synthesis and Catalysis
- Preparative and Structural Chemistry : Research has been conducted on diastereomeric derivatives of 3-phosphanylpyrrolidine, indicating their relevance in asymmetric Grignard cross-coupling reactions. This highlights the potential of 3-(4-Methylphenyl)pyrrolidine derivatives in catalysis and synthesis (Nagel & Nedden, 1997).
Biological and Pharmaceutical Applications
- Cytotoxicity and Anticancer Potential : A derivative of pyrrolidine, which may include structures similar to 3-(4-Methylphenyl)pyrrolidine, was synthesized and evaluated for cytotoxicity against various cancer cell lines. This suggests potential applications in cancer therapy (Muralidharan et al., 2017).
- Antimannosidase Activity : Functionalized pyrrolidines have shown the ability to inhibit alpha-mannosidase activity and the growth of human glioblastoma and melanoma cells. This indicates the potential of 3-(4-Methylphenyl)pyrrolidine derivatives in developing treatments for these conditions (Fiaux et al., 2005).
Material Science and Chemical Sensing
- Fluoroionophore Development : Pyrrolidine derivatives have been used in the synthesis of fluoroionophores, which are chemical sensors. A pyrrolidine-constrained bipyridyl-dansyl fluoroionophore was developed for selective aluminum sensing (Maity & Govindaraju, 2010).
Safety And Hazards
The safety information for 3-(4-Methylphenyl)pyrrolidine indicates that it is dangerous . It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Future Directions
Pyrrolidines and their derivatives are present in many natural products and pharmacologically important agents . They are a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-(4-methylphenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-2-4-10(5-3-9)11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJRWNCIVYOGSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392769 | |
Record name | 3-(4-methylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)pyrrolidine | |
CAS RN |
899425-95-7 | |
Record name | 3-(4-methylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methylphenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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